molecular formula C6H12Cl2N2S B3082879 [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1134723-32-2

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B3082879
CAS No.: 1134723-32-2
M. Wt: 215.14 g/mol
InChI Key: GTAXWAPEXOCRGF-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with ethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and catalytic methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
  • [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine hydrochloride
  • [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine sulfate

Uniqueness

Compared to similar compounds, [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride exhibits unique properties such as higher stability, better solubility in water, and enhanced biological activity. These characteristics make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-4-9-6(8-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAXWAPEXOCRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Reactant of Route 6
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

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